molecular formula C21H26N2O6S B7712702 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B7712702
M. Wt: 434.5 g/mol
InChI Key: YYSYCCNRFGXDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is an endogenous ligand. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may be beneficial in the treatment of Parkinson's disease. It has also been shown to have anti-convulsant effects, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. However, its potency may make it difficult to use in certain experiments, and its high cost may limit its use in some labs.

Future Directions

There are several potential future directions for research on DPCPX. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in some studies, and further research in this area may lead to the development of new cancer treatments. Additionally, research on the potential use of DPCPX in the treatment of neurological disorders, such as Parkinson's disease and epilepsy, may also be of interest. Finally, further studies on the mechanism of action of DPCPX may help to elucidate its potential therapeutic applications.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methoxyaniline to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, DPCPX.

Scientific Research Applications

DPCPX has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potential in the treatment of various diseases, including Parkinson's disease, epilepsy, and cancer.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-17-6-4-5-16(13-17)22-21(24)15-9-11-23(12-10-15)30(25,26)18-7-8-19(28-2)20(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSYCCNRFGXDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

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